6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3,4-dimethylphenyl group at position 6 and a carbaldehyde moiety at position 3.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-4-11(7-10(9)2)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQUXIGLHOTDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been found to targetPantothenate synthetase in Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Similar compounds have been found to affect thepantothenate synthetase pathway in Mycobacterium tuberculosis. This pathway is crucial for the survival and virulence of the bacteria.
Pharmacokinetics
In silico admet predictions have been carried out for similar compounds. These predictions can provide insights into the compound’s bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
Similar imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis. This suggests that 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.
Molecular Mechanism
Molecular docking and dynamics studies carried out for similar compounds suggest that they may bind to certain targets such as the Pantothenate synthetase of Mycobacterium tuberculosis. This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Characterized by its unique imidazo[2,1-b][1,3]thiazole core and a 3,4-dimethylphenyl substituent, this compound exhibits properties that may be beneficial in treating various diseases, particularly those caused by resistant pathogens.
The primary biological target of this compound is Pantothenate synthetase , an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). The compound inhibits this enzyme's activity, leading to a disruption in coenzyme A production, which is vital for numerous metabolic processes within the bacteria. This inhibition can result in the bactericidal effects observed in vitro against Mtb .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:
Antitubercular Activity
In a study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives, including this compound, it was found that several compounds exhibited potent anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The MIC values indicated strong efficacy at low concentrations .
Anticancer Properties
Research into the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives revealed that certain compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values in the submicromolar range against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells .
Antifungal and Antioxidant Activities
The antifungal activity of imidazo[2,1-b][1,3]thiazole compounds has also been explored. Although specific data for this compound is limited, related compounds have shown promising results against various fungal strains. Additionally, antioxidant assays indicated potential protective effects against oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to monosubstituted analogs (e.g., 4-methyl or 4-fluoro derivatives) .
- Functional Group Differences : CITCO contains an oxime group critical for CAR activation, absent in the target compound. This structural difference likely diminishes CAR binding affinity for the target compound .
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
- CAR Agonism: CITCO directly binds phosphorylated CAR, promoting monomerization and activation. Genome-wide studies show it upregulates CYP2B6, CYP2C9, and CYP3A4 in human hepatocytes (1.28- to 2.19-fold induction) .
- Mechanism : The oxime group in CITCO facilitates interactions with CAR’s ligand-binding domain, a feature absent in the target compound .
Hypothesized Activity of 6-(3,4-Dimethylphenyl)...carbaldehyde
- The dimethylphenyl group may improve membrane permeability due to increased lipophilicity but lacks the oxime required for CAR activation. Computational modeling suggests weaker receptor binding compared to CITCO.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
